11-Oxo-beta-amyrin
Overview
Description
11-oxo-beta-amyrin is the pentacyclic triterpenoid that is the 11-oxo derivative of beta-amyrin. It is a pentacyclic triterpenoid and a cyclic terpene ketone. It derives from a beta-amyrin.
Scientific Research Applications
Synthesis Enhancement in Yeast
- Zhu et al. (2018) developed a novel pathway in Saccharomyces cerevisiae for synthesizing 11-oxo-β-amyrin and glycyrrhetinic acid by introducing efficient cytochrome P450s from legume plants. This approach significantly increased the titers of these compounds, providing a promising method for obtaining increased levels of GA and related triterpenoids without harming the licorice plant or soil ecosystem (Zhu et al., 2018).
Optimization of Production in Yeast
- Sun et al. (2023) focused on optimizing the production of 11-oxo-β-amyrin in yeast by adjusting the expression ratio of CYP450 and cytochrome P450 oxidoreductase (CPR). Their approach led to a high conversion rate of β-amyrin to 11-oxo-β-amyrin, significantly improving production efficiency (Sun et al., 2023).
Enzymatic Studies in Plant Biosynthesis
- Seki et al. (2011) identified cytochrome P450 monooxygenase involved in glycyrrhizin biosynthesis from licorice. Their findings highlight the role of CYP72A subfamily proteins in triterpene oxidation, providing tools for engineering the production of high-value triterpenoid products in yeasts (Seki et al., 2011).
Investigation of Triterpene Biosynthesis
- Kushiro et al. (1998) explored the cloning of beta-amyrin synthase, which plays a critical role in the biosynthesis of beta-amyrin, a common triterpene, from oxidosqualene. This study provides insights into the molecular mechanisms of triterpene formation in higher plants (Kushiro et al., 1998).
Understanding Structural Diversity in Natural Triterpenes
- Shibuya et al. (2007) expressed an oxidosqualene cyclase (OSC) homologue from Arabidopsis thaliana in yeast, leading to the production of new triterpenes. This study provides insights into how OSCs contribute to the structural diversity of natural triterpenes (Shibuya et al., 2007).
Mechanism of Action
Target of Action
11-Oxo-beta-amyrin, a pentacyclic triterpenoid , primarily targets cytochrome P450s (CYP450s) . These enzymes play a crucial role in the metabolism of organic substances and are involved in the oxidation of organic substances .
Mode of Action
The interaction of this compound with its targets involves the oxidation of beta-amyrin . This oxidation is facilitated by the CYP450s, specifically Uni25647 and CYP72A63 . The oxidation process results in the conversion of beta-amyrin to this compound .
Biochemical Pathways
The biochemical pathway of this compound involves the synthesis of glycyrrhetinic acid (GA), a major bioactive component in licorice . The synthesis begins with the oxidation of beta-amyrin by CYP450s to form this compound . This compound then serves as a precursor for the synthesis of GA .
Pharmacokinetics
It’s known that the compound is produced in saccharomyces cerevisiae through metabolic engineering . This process involves the introduction of efficient CYP450s and their reduction systems from legume plants .
Result of Action
The molecular and cellular effects of this compound’s action are primarily anti-proliferative and anti-inflammatory . It has been found to inhibit the growth of HL60 cells . Additionally, it significantly reduces lipopolysaccharide-induced TNFα release in THP-1 cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its production in Saccharomyces cerevisiae can be enhanced by increasing the copy number of Uni25647 and pairing cytochrome P450 reductases (CPRs) from various plant sources . This approach can lead to a significant increase in the titers of this compound .
Future Directions
Biochemical Analysis
Biochemical Properties
11-Oxo-beta-amyrin plays a crucial role in biochemical reactions, particularly in the biosynthesis of glycyrrhetinic acid. It is produced through the sequential oxidation of beta-amyrin by the enzyme beta-amyrin 11-oxidase (CYP88D6), a cytochrome P450 enzyme . This enzyme catalyzes the hydroxylation of beta-amyrin at the C-11 position, resulting in the formation of this compound . The compound interacts with various enzymes and proteins, including NADPH-cytochrome P450 reductase, which provides the necessary electrons for the oxidation process .
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. It has been shown to possess anti-proliferative and anti-inflammatory activities, influencing cell signaling pathways and gene expression . In particular, this compound affects the expression of genes involved in inflammation and cell proliferation, thereby modulating cellular metabolism and function . Additionally, it has been observed to impact the production of reactive oxygen species (ROS) and the activity of antioxidant enzymes, further influencing cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules, including enzymes and receptors. It binds to cytochrome P450 enzymes, such as CYP88D6, facilitating the oxidation of beta-amyrin to this compound . This binding interaction is crucial for the compound’s biosynthesis and subsequent conversion to glycyrrhetinic acid . Additionally, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects . Changes in gene expression induced by this compound further contribute to its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to result in sustained anti-inflammatory and anti-proliferative effects, indicating its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound exhibit significant anti-inflammatory and anti-proliferative effects without causing toxicity . At higher doses, this compound may induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize the benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to the biosynthesis of triterpenoids. The compound is synthesized from beta-amyrin through the action of beta-amyrin 11-oxidase (CYP88D6), which catalyzes the oxidation at the C-11 position . This reaction is a key step in the production of glycyrrhetinic acid, a bioactive triterpenoid with various pharmacological properties . Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in triterpenoid biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. Studies have shown that this compound is transported across cellular membranes by specialized transporters, facilitating its distribution to various cellular compartments . Once inside the cells, this compound interacts with binding proteins that help regulate its localization and accumulation . These interactions are crucial for the compound’s bioavailability and overall biological activity .
Subcellular Localization
The subcellular localization of this compound is primarily within the endoplasmic reticulum, where it is synthesized and further processed . The presence of signal peptides and targeting signals directs this compound to specific compartments within the endoplasmic reticulum, ensuring its proper localization and function . Additionally, post-translational modifications may play a role in the subcellular targeting and activity of this compound .
Properties
IUPAC Name |
(4aR,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,2,4a,6a,6b,9,9,12a-octamethyl-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-13-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)18-25)17-21(31)24-28(6)11-10-23(32)26(3,4)22(28)9-12-30(24,29)8/h17,20,22-24,32H,9-16,18H2,1-8H3/t20-,22-,23-,24+,27+,28-,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAIYBGRLWQHDQ-KWRVYEIKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]1CC(CC2)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the mass spectral fragmentation of 11-oxo-beta-amyrin unique?
A: While the provided abstract [] doesn't detail the specific fragmentation pattern, it highlights that derivatives of both 11-oxo-alpha-amyrin and this compound share a characteristic fragmentation reaction during mass spectrometry. This suggests that the presence of the 11-oxo group significantly influences the fragmentation pathway, offering a distinct spectral signature for these compounds. Further investigation into the exact fragmentation pattern could be valuable for identifying and characterizing these molecules in complex mixtures.
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